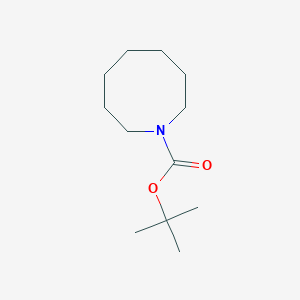
tert-Butyl azocane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl azocane-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO2 and its molecular weight is 213.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Overview
- Method : Aza-Michael addition
- Conditions : Mild temperatures, often utilizing non-nucleophilic bases such as DBU to prevent side reactions.
- Yield : High yields reported in literature indicate the effectiveness of the synthesis methods.
Antiviral Activity
One of the most promising applications of tert-butyl azocane-1-carboxylate is its role as a disruptor of viral capsid assembly. Research indicates that compounds derived from this structure can significantly reduce HBV (Hepatitis B Virus) viral load by interfering with the normal assembly and disassembly processes of viral capsids. This mechanism can lead to aberrant capsid morphology, which is detrimental to viral infectivity .
Case Study: HBV Treatment
- Objective : Evaluate the effectiveness of this compound derivatives in treating HBV.
- Methodology : Administering these compounds in combination with reverse transcriptase inhibitors.
- Results : Significant reduction in viral load observed, suggesting potential for use in chronic HBV management.
Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in synthesizing various pharmaceutical compounds. Its ability to undergo further transformations allows it to be a versatile building block in drug design. For instance, derivatives of this compound have been utilized to synthesize amino acid analogs and other heterocycles that are critical in pharmaceutical applications .
Industrial Applications
The industrial production of this compound highlights its significance as a chemical intermediate. The compound's stability and reactivity make it suitable for large-scale synthesis processes, which can be applied in the production of various chemical products ranging from agrochemicals to pharmaceuticals .
Propriétés
Numéro CAS |
549531-88-6 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
tert-butyl azocane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)13-9-7-5-4-6-8-10-13/h4-10H2,1-3H3 |
Clé InChI |
UEWODFSYTXWRGB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCCCCC1 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















